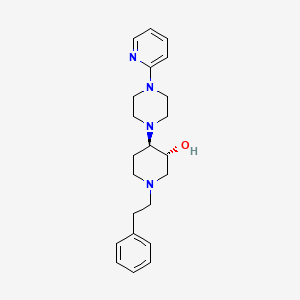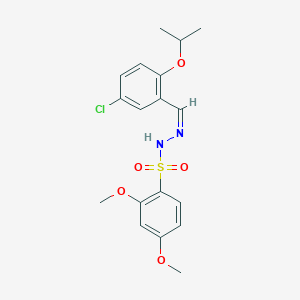![molecular formula C15H12N2O3 B5081724 N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide](/img/structure/B5081724.png)
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactants: Benzoisoquinoline derivative, acetic anhydride
Conditions: Reflux in an organic solvent such as toluene
Reaction: Acylation to introduce the dioxo group
Step 3: Formation of the Acetamide Moiety
Reactants: Intermediate from Step 2, acetic acid, ammonia
Conditions: Heating under reflux
Reaction: Amidation to form the final product
Industrial Production Methods
In an industrial setting, the production of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoisoquinoline core, which can be synthesized through a Pictet-Spengler reaction. This involves the condensation of an aromatic aldehyde with an amine, followed by cyclization.
-
Step 1: Formation of the Benzoisoquinoline Core
Reactants: Aromatic aldehyde, amine
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid
Reaction: Pictet-Spengler reaction
化学反応の分析
Types of Reactions
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
科学的研究の応用
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用機序
The mechanism by which N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide exerts its effects involves its interaction with biological macromolecules. It can bind to DNA, causing structural changes that inhibit replication and transcription. Additionally, it may interact with specific enzymes, leading to their inhibition and subsequent disruption of cellular processes.
類似化合物との比較
Similar Compounds
- N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)benzamide
- N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)propionamide
Uniqueness
Compared to similar compounds, N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide is unique due to its specific acetamide moiety, which can influence its biological activity and chemical reactivity. This structural feature may enhance its ability to interact with certain biological targets, making it a valuable compound for further research and development.
特性
IUPAC Name |
N-(2-methyl-1,3-dioxobenzo[de]isoquinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-8(18)16-12-7-6-11-13-9(12)4-3-5-10(13)14(19)17(2)15(11)20/h3-7H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXJEVIIFCRHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{1-cyano-2-[2-(2-propyn-1-yloxy)-1-naphthyl]vinyl}benzoic acid](/img/structure/B5081664.png)

![6-ethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5081679.png)
![N-methyl-6-(4-morpholinyl)-N-(5-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5081686.png)

![N,N-diethyl-3-[[(6-methylpyridin-2-yl)methylamino]methyl]pyridin-2-amine](/img/structure/B5081711.png)
![2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5081718.png)
![biphenyl-4-yl[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone](/img/structure/B5081728.png)
![N-[[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5081735.png)
![2-hydroxy-2-phenyl-N'-[1-(propan-2-yl)piperidin-4-ylidene]acetohydrazide](/img/structure/B5081743.png)


![[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B5081759.png)
![4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5081767.png)
